HDAC Inhibition: 1-(2-Methoxybenzoyl)azetidine-3-carboxylic Acid Exhibits Weak Activity Compared to Potent Benzamide Inhibitors
Despite being erroneously linked to Mocetinostat (a potent benzamide HDAC inhibitor), 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid itself is a weak inhibitor of HDAC1/HDAC2 [1]. In a biochemical assay using human HeLa cell extract, this compound displayed an IC50 of 5.0 μM (5,000 nM) against HDAC1/HDAC2 [2]. In contrast, the structurally distinct benzamide Mocetinostat (MGCD0103) inhibits HDAC1 with an IC50 of 2.1 nM, representing a >2,000-fold difference in potency [3]. This stark contrast confirms that the azetidine scaffold, in this specific N-acylated form, is not a privileged HDAC pharmacophore and should not be selected for HDAC inhibition applications.
| Evidence Dimension | Inhibition of HDAC1/HDAC2 |
|---|---|
| Target Compound Data | IC50 = 5.0 μM (5,000 nM) |
| Comparator Or Baseline | Mocetinostat (MGCD0103) IC50 = 2.1 nM |
| Quantified Difference | >2,000-fold less potent |
| Conditions | Human HeLa cell extract, 30 min incubation |
Why This Matters
This evidence clarifies that this compound is not a potent HDAC inhibitor, preventing its mis-selection for epigenetic drug discovery projects where potent class I HDAC inhibition is required.
- [1] BindingDB. BDBM50497582 (CHEMBL3342170). BindingDB Entry. Accessed 2026. View Source
- [2] BindingDB. BDBM50497582 (CHEMBL3342170). BindingDB Entry. Accessed 2026. View Source
- [3] BindingDB. BDBM50222318 (CHEMBL123626). BindingDB Entry. Accessed 2026. View Source
